Erythrinin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

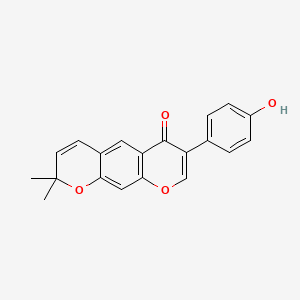

Erythrinin A is a natural product found in Millettia dura, Erythrina mildbraedii, and Cullen corylifolium . It has a molecular weight of 320.3 g/mol .

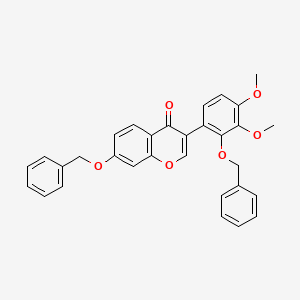

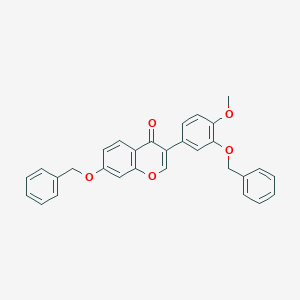

Molecular Structure Analysis

Erythrinin A has a molecular formula of C20H16O4 . It has a complex structure that includes a variety of functional groups . The exact structure can be found in databases like PubChem .Scientific Research Applications

Antiviral Activity

Erythrinin A has been found to have antiviral activity against the tobacco mosaic virus . This suggests that it could potentially be used in the development of antiviral drugs or treatments.

Alkaloid Biosynthesis

Erythrinin A is an alkaloid, and its biosynthesis has been the subject of significant research . Understanding the biosynthesis of alkaloids like Erythrinin A can help in the development of methods for their synthesis in the lab, which can be useful in various fields, including pharmaceuticals and agriculture.

Antioxidant Activity

Erythrinin A has demonstrated promising antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and so substances with antioxidant activity can have a wide range of health benefits.

Inflammatory Pain Management

The antioxidant activity of Erythrinin A also suggests that it could be used in the management of inflammatory pain . Inflammation often leads to pain, and so substances that can reduce inflammation can also help to manage pain.

Inhibition of Leukotriene Production

Erythrinin A has been found to inhibit the production of leukotriene B4, a metabolite of 5-lipoxygenase . This suggests that it could potentially be used in the treatment of conditions related to leukotriene production, such as asthma and allergic reactions.

Potential Source of Secondary Metabolites

The Erythrina genus, which includes Erythrinin A, is a potential source of secondary metabolites . These secondary metabolites can have a wide range of applications, from pharmaceuticals to agriculture.

Future Directions

While specific future directions for Erythrinin A are not mentioned in the search results, there is a general trend in the development of carbohydrate-containing drugs, which could potentially include Erythrinin A . These directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Mechanism of Action

Target of Action

Erythrinin A is a compound found in the Erythrina species, which are known to exhibit curare-like neuromuscular blocking activities

Mode of Action

It is known that alkaloids from erythrina species exhibit curare-like neuromuscular blocking activities . This suggests that Erythrinin A might interact with its targets to cause neuromuscular blocking effects.

properties

IUPAC Name |

7-(4-hydroxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-15-18(10-17(13)24-20)23-11-16(19(15)22)12-3-5-14(21)6-4-12/h3-11,21H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGQCONNJCHXIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146462 |

Source

|

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythrinin A | |

CAS RN |

63807-86-3 |

Source

|

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63807-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 7-(4-hydroxyphenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the natural sources of Erythrinin A?

A1: Erythrinin A has been primarily isolated from the bark of Erythrina variegata. []

Q2: How is Erythrinin A synthesized?

A2: Erythrinin A can be synthesized from 3-aryl-1-(2,2-dimethyl-6-chromanyl)propenones via thallium(III) nitrate mediated reactions. This method also allows for the synthesis of related dihydropyrano- and pyranoisoflavones. [, ]

Q3: Have there been any studies on the structure-activity relationship (SAR) of Erythrinin A?

A3: While specific SAR studies focusing solely on Erythrinin A are limited, research on related prenylated flavonoids suggests the prenyl group on the B ring plays a crucial role in inhibiting enzymes like PTP1B. [] Further investigation into Erythrinin A's structure-activity relationships could provide valuable insights into its mechanism of action and potential therapeutic applications.

Q4: What other isoflavonoids are found alongside Erythrinin A in Erythrina species?

A6: Erythrina species contain a diverse array of isoflavonoids. Apart from Erythrinin A, researchers have identified compounds like Erythrinin B, Erythrinin C, alpinumisoflavone, eryvarin A, and several others. [, , ] This highlights the rich phytochemical diversity within this genus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

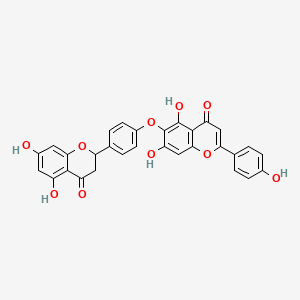

![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B600323.png)